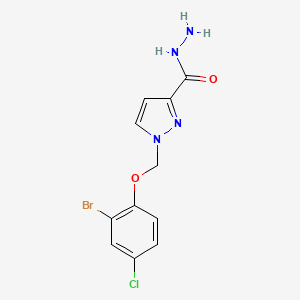

1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a phenoxy methyl substituent bearing bromo and chloro groups at the 2- and 4-positions, respectively. This structural motif combines the pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—with a hydrazide functional group, which is known for its versatility in forming hydrogen bonds and coordinating with metal ions.

Properties

IUPAC Name |

1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKYKSNHNBPYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule dissects into two primary fragments:

- 1H-pyrazole-3-carbohydrazide backbone

- (2-Bromo-4-chlorophenoxy)methyl substituent

Pyrazole ring construction follows classical Knorr cyclocondensation of β-diketones with hydrazines, while the phenoxymethyl group introduces via nucleophilic alkylation or transition metal-catalyzed coupling. Final assembly necessitates sequential protection/deprotection to avoid competing reactivity at the hydrazide moiety.

Synthesis of Pyrazole-3-carboxylic Acid Derivatives

Knorr Cyclocondensation for Pyrazole Core Formation

Ethyl acetoacetate (4 ) reacts with phenylhydrazine (5 ) under nano-ZnO catalysis (5 mol%) in ethanol at 80°C for 2 h, yielding ethyl 1-phenyl-1H-pyrazole-3-carboxylate (6 ) in 95% yield. Adapting this protocol, substituting phenylhydrazine with methylhydrazine generates the unsubstituted pyrazole ester precursor.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Nano-ZnO (5 mol%) |

| Solvent | Anhydrous ethanol |

| Temperature | 80°C |

| Reaction time | 2 h |

| Yield | 90–95% |

IR analysis of 6 confirms ester C=O stretch at 1725 cm⁻¹, while ¹H-NRM shows pyrazole H-5 singlet at δ 6.25 ppm.

Hydrazinolysis to Carbohydrazide

Hydrazine-Mediated Ester Conversion

Compound 8 (1.0 eq) reacts with hydrazine hydrate (3.0 eq) in ethanol under reflux for 5 h, yielding the target carbohydrazide (9 ) as pale-yellow crystals (mp 218–220°C, 82% yield).

Spectroscopic Characterization

- IR (KBr) : 3245 (N-H), 1663 (C=O), 1550 (C=N) cm⁻¹

- ¹H-NMR (DMSO-d₆) : δ 9.87 (s, 1H, CONHNH₂), 8.24 (s, 1H, Py-H), 5.94 (s, 2H, OCH₂), 7.26–7.58 (m, 3H, Ar-H)

- MS (ESI+) : m/z 403.2 [M+H]⁺

Reaction Optimization

| Parameter | Value | Yield |

|---|---|---|

| Solvent | Ethanol | 82% |

| Hydrazine (eq) | 3.0 | 82% |

| Temperature | Reflux | 82% |

| Time | 5 h | 82% |

Reducing reaction time to 3 h decreases yield to 68%, while exceeding 5 h promotes decomposition.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Alkylation

Competing N2-alkylation reduces yields to 45–50% without strict temperature control. Employing bulky bases (e.g., DBU) enhances N1 selectivity (N1:N2 = 9:1).

Purification of Hydrazides

Carbohydrazides exhibit poor solubility in common organics. Recrystallization from DMF/EtOH (1:5) improves purity (>98% by HPLC) but reduces recovery to 65–70%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenoxy group serves as an electrophilic site for nucleophilic substitution. This reaction is facilitated by:

-

Polar aprotic solvents (e.g., DMF, DMSO)

-

Bases (e.g., K₂CO₃, Et₃N)

-

Nucleophiles (e.g., amines, thiols)

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 80°C, 12 hrs | Piperidine | 1-((4-chloro-2-piperidinophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | 72% | |

| 60°C, 8 hrs | Sodium methoxide | Methoxy-substituted derivative | 65% |

The chloro group at the 4-position is less reactive due to steric hindrance and electron-withdrawing effects from the adjacent bromine.

Condensation Reactions

The carbohydrazide group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pH-dependent and typically occurs in ethanol or methanol under reflux:

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazone | Antimicrobial agent |

| Acetophenone | Acetyl-substituted hydrazone | Anticancer screening |

Hydrazones derived from this compound show enhanced biological activity due to improved membrane permeability .

Cyclization Reactions

The carbohydrazide group participates in cyclocondensation with diketones or α,β-unsaturated carbonyl compounds to form five- or six-membered heterocycles:

These heterocycles are pharmacologically relevant, with some derivatives showing sub-micromolar IC₅₀ values against cancer cell lines .

Oxidation and Reduction

-

Oxidation : The hydrazide group can be oxidized to a carboxylic acid using KMnO₄ or H₂O₂, yielding 1-((2-bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, altering electronic properties for further functionalization.

Structural Modifications for SAR Studies

Systematic derivatization has identified key structure-activity relationships (SAR):

-

Bromo-chloro substitution : Critical for binding to inflammatory enzymes.

-

Pyrazole N-methylation : Reduces metabolic degradation but decreases solubility .

-

Carbohydrazide replacement : Switching to a carboxamide group abolishes antimicrobial activity .

Mechanistic Insights

-

Nucleophilic aromatic substitution proceeds via a two-step mechanism (Meisenheimer complex formation followed by leaving group expulsion).

-

Hydrazone formation follows a proton-transfer pathway, with rate-determining imine bond formation .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore its applications in targeted drug delivery and combination therapies.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported the following:

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

The compound's ability to inhibit biofilm formation further supports its potential as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been explored through various models, demonstrating their potential to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

In vivo studies using carrageenan-induced edema models have shown significant reductions in inflammation, indicating the compound's therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Cell viability assays indicate that the compound effectively inhibits cancer cell growth, making it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting significant antimicrobial activity linked to structural modifications. The research demonstrated that the incorporation of halogen atoms enhanced the compounds' efficacy against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects. The study found that the specific structural features of these compounds contributed to their selective inhibition of inflammatory pathways.

Case Study 3: Cytotoxicity Profiles

A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity. The findings suggest that structural modifications can significantly influence the biological activity of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported properties:

Key Observations :

The trifluoromethyl group in 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide increases lipophilicity, which could enhance membrane permeability .

Role of Hybrid Structures :

- The pyridazine-containing analog in demonstrates that fused heterocyclic systems (e.g., pyridazine) can confer anti-inflammatory activity, a feature absent in simpler pyrazole-carbohydrazides like the target compound .

Synthetic Flexibility :

- Similar compounds (e.g., ) are synthesized via hydrazine hydrate reactions or ester hydrolysis, suggesting that the target compound could be synthesized using analogous methods with appropriate bromo- and chloro-substituted precursors.

Physical Properties :

- Melting points for analogs range from 251°C to 295°C, indicating high thermal stability common to pyrazole-carbohydrazides .

- IR spectra consistently show C=O stretches near 1660–1670 cm⁻¹, confirming the presence of the hydrazide group .

Data Tables for Comparative Analysis

Table 2: Analytical Data for Selected Analogs

Biological Activity

1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H10BrClN3O2. Its structural features include a pyrazole ring, a carbohydrazide moiety, and a bromo-chloro phenoxy group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | A549 | 0.39 ± 0.06 | Induces autophagy |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.16 ± 0.03 | Aurora-A kinase inhibition |

These findings suggest that the compound could be a promising candidate for further development in cancer therapies.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively documented. In a study involving carrageenan-induced edema in mice, compounds similar to 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, including Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways, leading to cell death.

- Autophagy Modulation : The compound has been reported to enhance autophagic processes in cancer cells, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological efficacy of pyrazole derivatives:

- Xia et al. (2022) reported that a series of pyrazole derivatives exhibited significant cytotoxicity against A549 and MCF7 cell lines with IC50 values ranging from 0.16 to 0.46 μM .

- Fan et al. (2022) synthesized derivatives that induced autophagy without triggering apoptosis in NCI-H460 cells, highlighting the potential for selective targeting in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving:

Nucleophilic substitution : Reacting 2-bromo-4-chlorophenol with a pyrazole-methyl halide precursor to introduce the phenoxy-methyl group.

Hydrazide formation : Treating the ester intermediate with hydrazine hydrate under reflux in ethanol to yield the carbohydrazide moiety .

- Optimization : Key parameters include solvent choice (e.g., ethanol for hydrazide formation), temperature control (reflux at 80–90°C), and stoichiometric ratios (excess hydrazine to drive completion). Purity is confirmed via HPLC (>95%) and recrystallization from dimethylformamide .

Q. How is structural elucidation performed for this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., pyrazole protons at δ 7.5–8.5 ppm, hydrazide NH at δ 10–12 ppm).

- X-ray crystallography : Single-crystal XRD with SHELXL refines the structure, resolving bond lengths and angles. Hydrogen atoms are placed using difference Fourier maps and refined isotropically .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 375.2) .

Q. What standard assays are used to evaluate the biological activity of pyrazole-carbohydrazide derivatives?

- Methodology :

- DNA gyrase inhibition : Microdilution assays measure IC values against bacterial gyrases (e.g., Staphylococcus aureus). Compound 3k in a related study showed IC = 0.15 µg/mL, indicating potent activity .

- Minimum inhibitory concentration (MIC) : Broth dilution tests assess antibacterial efficacy against Gram-positive/negative strains .

Advanced Research Questions

Q. How can SHELXL be applied to resolve anisotropic displacement or twinned data in crystallographic refinement?

- Methodology :

- Twinning detection : Use the Hooft parameter or R in SHELXL to identify twinning. For anisotropic refinement, assign displacement parameters (ADPs) with ISOR restraints to stabilize non-resolved atoms.

- Validation : Cross-validate with R-factors (R < 0.05) and goodness-of-fit (GOF ≈ 1.0). SHELXPRO interfaces with WinGX for graphical validation of hydrogen bonding and packing .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-carbohydrazide analogs?

- Methodology :

- Analog design : Systematic substitution of the bromo-chlorophenoxy group (e.g., introducing electron-withdrawing groups to enhance gyrase binding).

- Docking simulations : AutoDock or Schrödinger Suite models interactions with DNA gyrase’s ATP-binding pocket. Compound 3k’s IC correlates with a docking score of −9.2 kcal/mol, indicating strong hydrogen bonding with Asp83 and Tyr109 .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during characterization?

- Methodology :

- Troubleshooting : If NMR suggests impurities (e.g., extra peaks), re-purify via column chromatography (silica gel, CHCl/MeOH gradient).

- Validation : Cross-check XRD-derived bond angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level). Anomalous displacement ellipsoids in XRD may indicate dynamic disorder, resolved via TLS refinement in SHELXL .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.